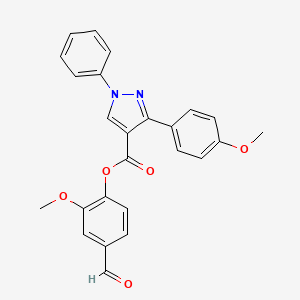

![molecular formula C19H16ClNO2 B2772582 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol CAS No. 1223887-94-2](/img/structure/B2772582.png)

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .

Synthesis Analysis

The synthesis of this compound involves condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The product yield was found to be high, making the production method suitable for industrial production .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.79 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.Applications De Recherche Scientifique

- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure suggests it may interfere with cancer cell growth or survival mechanisms. Further studies are needed to explore its efficacy and safety .

- A spectroscopic investigation explored how this compound interacts with bovine serum albumin (BSA), a common protein in blood plasma. Understanding its binding affinity and mode of interaction with BSA can provide insights into drug delivery and distribution .

- The compound can form a Schiff base by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde. This Schiff base, 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol, has been synthesized and characterized. It serves as a ligand for metal complexes, such as zinc complexes .

Anticancer Properties

Protein Binding Studies

Schiff Base Synthesis

Mécanisme D'action

Target of Action

It’s known that schiff bases and their metal complexes, which this compound is a part of, have multiple biological applications . They can function as biologically active molecules based on their proton transfer equilibrium and intermolecular H-bonding .

Mode of Action

The mode of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with its targets, leading to various changes. The presence of the azomethine (-CH=N-) group in Schiff bases is responsible for their diverse therapeutic effects . This compound, as a Schiff base, may interact with its targets in a similar manner.

Biochemical Pathways

Schiff base-transition metal complexes have potential applications in cancer treatment and molecular biology , suggesting that they may affect pathways related to these areas.

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol and its complex have been studied . These properties are crucial in determining the compound’s bioavailability.

Result of Action

It’s known that schiff bases and their metal complexes have potential applications in cancer treatment , suggesting that they may have cytotoxic effects on cancer cells.

Orientations Futures

The zinc complex of this compound has shown potential in biological applications, including DNA interaction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study, and molecular docking study . The future opportunity for the consideration of the Zn (II) complex to fight against Alzheimer and Glaucoma diseases was reflected in a molecular docking study .

Propriétés

IUPAC Name |

4-chloro-2-[(4-phenoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMJOWAGPDDJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)